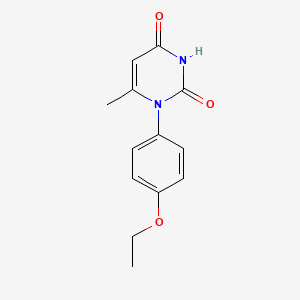![molecular formula C18H16ClN3O2 B4437585 2-[(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol hydrochloride](/img/structure/B4437585.png)
2-[(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol hydrochloride
Übersicht
Beschreibung
2-[(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol hydrochloride is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PBF-509 and is a selective inhibitor of the protein phosphatase 2A (PP2A) enzyme. PP2A is a critical enzyme that plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Therefore, the inhibition of PP2A by PBF-509 has significant implications in various fields, including cancer research, neurodegenerative diseases, and drug discovery.
Wirkmechanismus
PBF-509 is a selective inhibitor of the PP2A enzyme, which is a critical enzyme that regulates various cellular processes. PP2A is a serine/threonine phosphatase that dephosphorylates various proteins, including oncogenes and tumor suppressors. The inhibition of PP2A by PBF-509 leads to the accumulation of phosphorylated proteins, which can have downstream effects on cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The inhibition of PP2A by PBF-509 has several biochemical and physiological effects, including the accumulation of phosphorylated proteins, the inhibition of cell growth, and the induction of apoptosis. PBF-509 has also been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PBF-509 is its selectivity for the PP2A enzyme, which allows for the specific inhibition of this critical enzyme. This selectivity also minimizes off-target effects, making it a useful tool for studying the downstream effects of PP2A inhibition. However, one of the limitations of PBF-509 is its relatively low potency, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the study of PBF-509, including the development of more potent inhibitors of PP2A, the identification of new targets for drug development, and the exploration of its potential applications in various fields. Additionally, further studies are needed to elucidate the downstream effects of PP2A inhibition and to understand the mechanisms underlying its neuroprotective effects.
Wissenschaftliche Forschungsanwendungen
PBF-509 has several potential applications in scientific research, including cancer research, neurodegenerative diseases, and drug discovery. In cancer research, PBF-509 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. PBF-509 has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy. In neurodegenerative diseases, PBF-509 has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins, making it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's. In drug discovery, PBF-509 can be used to identify new targets for drug development by inhibiting PP2A and studying the downstream effects on cellular processes.
Eigenschaften
IUPAC Name |
2-[(2-phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2.ClH/c22-11-10-19-18-16-15(13-8-4-5-9-14(13)23-16)20-17(21-18)12-6-2-1-3-7-12;/h1-9,22H,10-11H2,(H,19,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKGEZYHKCCKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)NCCO)OC4=CC=CC=C43.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[cyclohexyl(2-thienyl)methyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B4437503.png)
![9-(3-methoxy-2-propoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4437510.png)
![2-chloro-N-(5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4437531.png)
![ethyl {3-[(2-ethoxy-2-oxoethyl)thio]-4H-1,2,4-triazol-4-yl}acetate](/img/structure/B4437532.png)
![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B4437538.png)
![4-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4437543.png)
![N-(3,4-difluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4437554.png)
![N-(2-furylmethyl)-2-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B4437557.png)
![8-(2,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4437569.png)
![2-[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]ethanol](/img/structure/B4437572.png)


![4-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4437593.png)
